molecular formula C16H24ClN3OS B2784772 N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE CAS No. 1448072-63-6

N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE

Cat. No.: B2784772
CAS No.: 1448072-63-6
M. Wt: 341.9
InChI Key: LFYVVHCHSDCEFY-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, a chlorobenzyl group, and a dimethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an epoxide. The reaction is usually carried out under basic conditions, with a base like sodium hydroxide or potassium carbonate.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with 4-chlorobenzyl chloride in the presence of a base like triethylamine.

    Dimethylamino Methylation: The final step involves the introduction of the dimethylamino group. This can be achieved through a reductive amination reaction, where the thiazepane intermediate is reacted with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazepane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazepane derivatives.

    Substitution: Substituted thiazepane derivatives with various functional groups.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-4-methoxybenzamide: This compound shares the chlorobenzyl group but differs in the presence of a methoxybenzamide moiety.

    4-chlorobenzyl [(dimethylamino)disulfanyl]carbamate: This compound contains a similar chlorobenzyl group and dimethylamino moiety but differs in the presence of a disulfanyl carbamate group.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The combination of the chlorobenzyl group, dimethylamino moiety, and thiazepane ring makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3OS/c1-19(2)11-15-12-22-9-3-8-20(15)16(21)18-10-13-4-6-14(17)7-5-13/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYVVHCHSDCEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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